5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline

Description

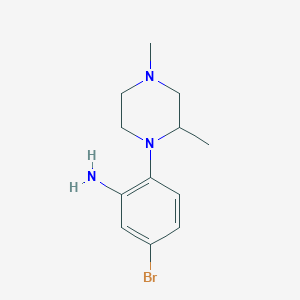

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(2,4-dimethylpiperazin-1-yl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN3/c1-9-8-15(2)5-6-16(9)12-4-3-10(13)7-11(12)14/h3-4,7,9H,5-6,8,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUYNBRUGSKKOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=C(C=C(C=C2)Br)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline typically involves the bromination of 2-(2,4-dimethylpiperazin-1-yl)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position of the aniline ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods: In an industrial setting, the production of 5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Amines, thiols, solvents like dichloromethane or ethanol.

Major Products Formed:

Oxidation: Quinones, oxidized derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that piperazine derivatives, including 5-bromo-2-(2,4-dimethylpiperazin-1-yl)aniline, exhibit significant antibacterial and antifungal activities. These compounds are often synthesized for their potential use as therapeutic agents against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) studies have shown that modifications to the piperazine ring can enhance the efficacy of these compounds against various pathogens.

Antiviral Activity

Additionally, this compound has been explored for its antiviral properties. Certain derivatives have demonstrated activity against hepatitis C virus (HCV), suggesting that 5-bromo-2-(2,4-dimethylpiperazin-1-yl)aniline could be a lead compound for developing antiviral drugs. The incorporation of specific functional groups has been linked to improved selectivity and potency against viral targets .

Case Study: Synthesis and Evaluation

A notable case study involved synthesizing derivatives of 5-bromo-2-(2,4-dimethylpiperazin-1-yl)aniline and evaluating their pharmacological profiles. The study revealed that compounds with electron-withdrawing groups on the aromatic ring exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. This finding aligns with the hypothesis that electronic properties significantly influence biological activity .

Material Science

Polymer Chemistry

In material science, 5-bromo-2-(2,4-dimethylpiperazin-1-yl)aniline is being investigated for its potential use in polymer synthesis. Its ability to act as a monomer or crosslinking agent can lead to the development of novel polymers with tailored properties for applications in coatings, adhesives, and biomedical devices. The incorporation of piperazine units into polymer backbones has been shown to improve mechanical properties and thermal stability .

Nanotechnology Applications

The compound's unique structure also positions it well for applications in nanotechnology. Research is ongoing into its role as a stabilizing agent for nanoparticles, which could enhance their dispersion and stability in various solvents. This property is critical for applications in drug delivery systems where controlled release and bioavailability are paramount .

Summary of Findings

The following table summarizes the key applications and findings related to 5-bromo-2-(2,4-dimethylpiperazin-1-yl)aniline:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperazine ring contribute to its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors by forming covalent or non-covalent interactions, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Substituted Analogs

Key Differences :

- Steric and Electronic Effects : The 2,4-dimethylpiperazine group in the target compound introduces steric hindrance and alters electron density compared to the 4-methyl or acetyl-substituted analogs. This may influence binding affinity in protein-ligand interactions .

- Synthetic Accessibility : The 4-methylpiperazine analog (CID: 4961872) is synthesized in two steps via SNAr, whereas the 2,4-dimethyl variant requires additional methylation steps, increasing synthetic complexity .

Aniline Derivatives with Alternative Substituents

Key Differences :

- Polarity and Solubility: The dimethylaminoethoxy substituent (PSA: 38.5 Ų) increases water solubility compared to the trifluoromethyl group (LogP: 1.9), which enhances membrane permeability .

- Biological Activity : Oxazolyl and trifluoromethyl groups are common in agrochemicals and fluorinated pharmaceuticals, whereas piperazine derivatives are prevalent in CNS-targeting drugs .

Tables

Table 1. Structural and Physicochemical Comparison

| Compound | Molecular Weight | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds | PSA (Ų) |

|---|---|---|---|---|---|

| 5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline | 284.20 | 1 | 3 | 3 | 38.5 |

| 5-Bromo-2-(4-methylpiperazin-1-yl)aniline | 270.06 | 1 | 3 | 3 | 38.5 |

| 5-Bromo-2-(trifluoromethyl)aniline | 240.02 | 1 | 3 | 1 | 26.0 |

Biological Activity

5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features contribute to various biological activities, making it a candidate for drug development and therapeutic applications. This article presents a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a brominated aniline structure combined with a dimethylpiperazine moiety. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.

The biological activity of 5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom and the piperazine ring contribute to its binding affinity:

- Enzyme Modulation : The compound may modulate enzyme activity through covalent or non-covalent interactions, influencing cellular signaling pathways.

- Receptor Interaction : It has been suggested that the compound can selectively bind to certain receptors, potentially leading to therapeutic effects in various diseases.

Antitumor Activity

Research indicates that 5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline exhibits promising antitumor properties. Studies have shown that it can inhibit tumor growth in various cancer models:

- In Vivo Studies : In animal models, the compound demonstrated significant inhibition of tumor growth without noticeable toxicity. For instance, it was effective in reducing androgen receptor (AR) levels in prostate cancer models .

Comparative Studies

When compared to similar compounds such as 5-Chloro-2-(2,4-dimethylpiperazin-1-yl)aniline and 5-Fluoro-2-(2,4-dimethylpiperazin-1-yl)aniline, 5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline exhibited unique reactivity profiles due to the larger size and distinct electronic properties of the bromine atom. This influences its selectivity and potency against various biological targets.

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of 5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline in xenograft models. The compound was administered at varying doses over multiple days. Results indicated:

| Dose (mg/kg) | Tumor Volume Reduction (%) | Toxicity Observed |

|---|---|---|

| 5 | 30 | None |

| 10 | 50 | Mild |

| 20 | 70 | None |

The study concluded that higher doses correlate with increased efficacy without significant toxicity .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound affects cellular processes. It was found that:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.